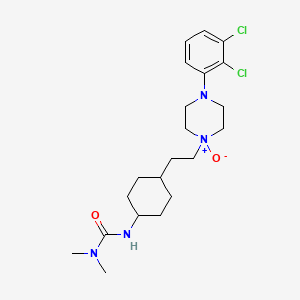
Cariprazine N-Oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cariprazine N-Oxide is a derivative of Cariprazine, an atypical antipsychotic used primarily in the treatment of schizophrenia and bipolar disorder. This compound retains the core structure of Cariprazine but includes an additional N-oxide functional group, which can influence its pharmacological properties and chemical reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cariprazine N-Oxide typically involves the oxidation of Cariprazine. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
For industrial-scale production, the process is optimized for cost-effectiveness and efficiency. This often involves continuous flow reactors where Cariprazine is continuously fed into a reactor containing the oxidizing agent. The reaction conditions, such as temperature, pressure, and concentration, are meticulously controlled to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Cariprazine N-Oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxides.
Reduction: Reduction reactions can revert this compound back to Cariprazine.
Substitution: The N-oxide group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles in the presence of catalysts.
Major Products
Oxidation: Higher oxides of Cariprazine.
Reduction: Cariprazine.
Substitution: Derivatives with different functional groups replacing the N-oxide.
Wissenschaftliche Forschungsanwendungen
Cariprazine N-Oxide has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of N-oxide groups on the pharmacological properties of drugs.
Biology: Investigated for its potential effects on neurotransmitter systems, similar to Cariprazine.
Medicine: Explored for its potential use in treating psychiatric disorders, leveraging its unique pharmacological profile.
Industry: Used in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Wirkmechanismus
The mechanism of action of Cariprazine N-Oxide is hypothesized to be similar to that of Cariprazine, which acts as a partial agonist at dopamine D2 and D3 receptors and serotonin 5-HT1A receptors, and as an antagonist at serotonin 5-HT2A receptors . The N-oxide group may influence the binding affinity and selectivity of the compound, potentially altering its pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cariprazine: The parent compound, used primarily for treating schizophrenia and bipolar disorder.
Desmethyl Cariprazine: A metabolite of Cariprazine with similar pharmacological properties.
Didesmethyl Cariprazine: Another metabolite with a longer half-life and sustained activity.
Uniqueness
Cariprazine N-Oxide is unique due to the presence of the N-oxide group, which can alter its chemical reactivity and pharmacological profile. This makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C21H32Cl2N4O2 |
|---|---|
Molekulargewicht |
443.4 g/mol |
IUPAC-Name |
3-[4-[2-[4-(2,3-dichlorophenyl)-1-oxidopiperazin-1-ium-1-yl]ethyl]cyclohexyl]-1,1-dimethylurea |
InChI |
InChI=1S/C21H32Cl2N4O2/c1-25(2)21(28)24-17-8-6-16(7-9-17)10-13-27(29)14-11-26(12-15-27)19-5-3-4-18(22)20(19)23/h3-5,16-17H,6-15H2,1-2H3,(H,24,28) |
InChI-Schlüssel |
IJUUVBFNXJVKHK-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)NC1CCC(CC1)CC[N+]2(CCN(CC2)C3=C(C(=CC=C3)Cl)Cl)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



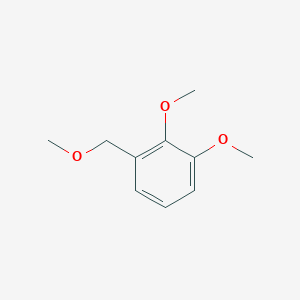
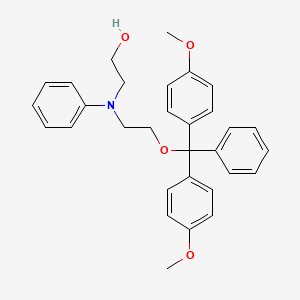
![2-Phenyl-7,8-bis(phenylmethoxy)-6-[[4,5,6-tris(phenylmethoxy)-2-(phenylmethoxymethyl)oxan-3-yl]methoxy]-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B13449996.png)
![6-fluoro-N-phenylbicyclo[4.1.1]octane-1-carboxamide](/img/structure/B13450000.png)
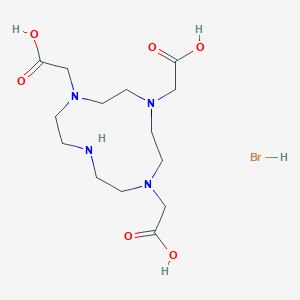
![6-[(Piperidin-4-yl)methyl]-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B13450034.png)

![methyl 2-[(1S,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclopentyl]acetate](/img/structure/B13450048.png)
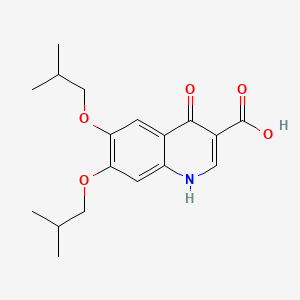

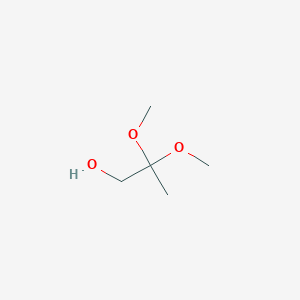
![1-[(Tert-butoxy)carbonyl]-1-azaspiro[3.6]decane-2-carboxylic acid](/img/structure/B13450072.png)
![[(3S,8S,9R,10R,12R,13S,14R,17S)-17-acetyl-8,14,17-trihydroxy-3-[(2R,4S,5S,6R)-4-hydroxy-5-[(2S,4S,5R,6R)-5-[(2S,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] 4-hydroxybenzoate](/img/structure/B13450078.png)
